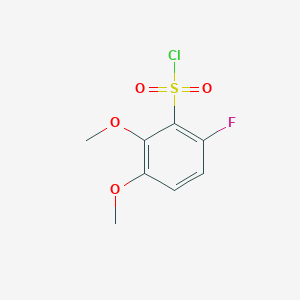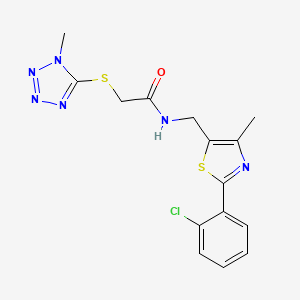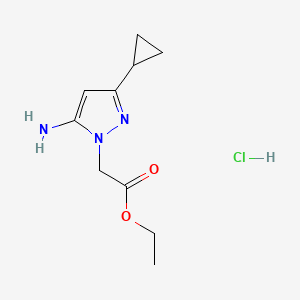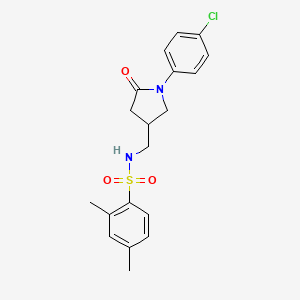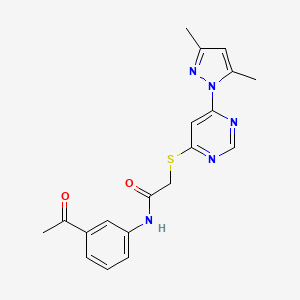![molecular formula C17H14N4OS2 B2459997 {5-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]thiophen-2-yl}(thiophen-2-yl)methanol CAS No. 2380179-56-4](/img/structure/B2459997.png)
{5-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]thiophen-2-yl}(thiophen-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{5-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]thiophen-2-yl}(thiophen-2-yl)methanol: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrido[3,4-d]pyrimidine core linked to a thiophene ring, which is further connected to another thiophene ring via a methanol group. The intricate arrangement of these functional groups contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of {5-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]thiophen-2-yl}(thiophen-2-yl)methanol typically involves multi-step organic reactions. One common approach is the condensation of pyrido[3,4-d]pyrimidine derivatives with thiophene-2-carbaldehyde, followed by reduction and functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions: {5-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]thiophen-2-yl}(thiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles; polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiophene derivatives.
科学研究应用
Biology: In biological research, {5-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]thiophen-2-yl}(thiophen-2-yl)methanol is studied for its potential as a bioactive molecule, with investigations into its interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
作用机制
The mechanism of action of {5-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]thiophen-2-yl}(thiophen-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
相似化合物的比较
- [5-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]thiophen-2-yl]-methanol
- [5-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]thiophen-2-yl]-ethanol
Uniqueness: Compared to similar compounds, {5-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]thiophen-2-yl}(thiophen-2-yl)methanol exhibits unique electronic properties due to the presence of two thiophene rings
属性
IUPAC Name |
[5-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]thiophen-2-yl]-thiophen-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c22-16(14-2-1-7-23-14)15-4-3-11(24-15)8-19-17-12-5-6-18-9-13(12)20-10-21-17/h1-7,9-10,16,22H,8H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDKQUJFJIUHRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(S2)CNC3=NC=NC4=C3C=CN=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
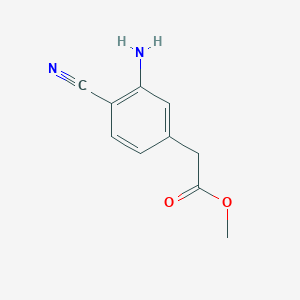
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid](/img/structure/B2459916.png)
![2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B2459918.png)
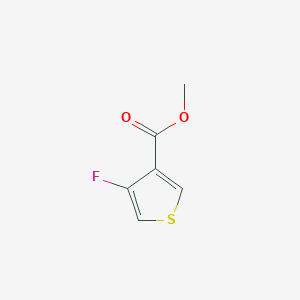
![6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2459920.png)
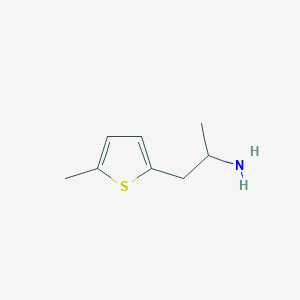
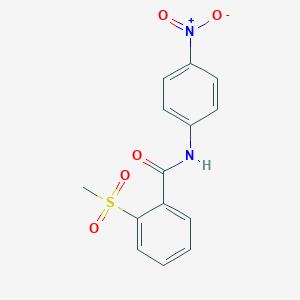
![2-phenyl-2-(trifluoromethyl)-2,3,7,8-tetrahydropyrimido[2,1-b][1,3,5]thiadiazin-4(6H)-one](/img/structure/B2459923.png)
![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2459924.png)
